molecular formula C20H20N2O5S2 B2499489 Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034277-75-1

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2499489
CAS RN: 2034277-75-1
M. Wt: 432.51
InChI Key: DZDUSQQEUZALQG-UHFFFAOYSA-N
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Description

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has shown promising results in various scientific research studies.

Scientific Research Applications

Anti-Alzheimer’s Potential

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder affecting millions worldwide. Researchers have investigated novel compounds to combat AD. In this context, Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has been synthesized and evaluated. Notably, some derivatives of this compound exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD pathology . Further studies could explore its therapeutic potential.

Antimicrobial Activity

Compounds related to Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate have been investigated for antimicrobial properties. For instance, analogues of quinolin-8-ol have shown interesting antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms . This suggests potential applications in combating infections.

One-Pot Functionalization

The compound’s structure allows for efficient one-pot functionalization of unsaturated intermediates, which typically require multiple steps. Researchers have leveraged this property to streamline synthetic processes . Such versatility could find applications in organic synthesis.

Biochemical Studies

Researchers have characterized the synthesized derivatives using spectroscopic techniques (FTIR, 1H- and 13C-NMR). These studies provide essential data for understanding the compound’s behavior and interactions . Further biochemical investigations could explore its binding affinity and mechanism of action.

Crystallographic Studies

Crystal structures of related compounds (e.g., 7-methyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one) have been studied, shedding light on their three-dimensional arrangements. Such studies aid in understanding molecular interactions and can guide drug design .

properties

IUPAC Name

methyl 3-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-20(23)19-17(9-13-28-19)29(24,25)22-11-7-15(8-12-22)27-16-6-2-4-14-5-3-10-21-18(14)16/h2-6,9-10,13,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDUSQQEUZALQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

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